4-(((3-Fluorobenzyl)(methyl)amino)methyl)thiazol-2-amine
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Overview
Description
4-(((3-Fluorobenzyl)(methyl)amino)methyl)thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a fluorobenzyl group, a methylamino group, and a thiazole ring, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-Fluorobenzyl)(methyl)amino)methyl)thiazol-2-amine typically involves the reaction of 3-fluorobenzylamine with methylamine and a thiazole derivative. The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materialsThe use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(((3-Fluorobenzyl)(methyl)amino)methyl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .
Scientific Research Applications
4-(((3-Fluorobenzyl)(methyl)amino)methyl)thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-(((3-Fluorobenzyl)(methyl)amino)methyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4-(((3-Fluorobenzyl)(methyl)amino)methyl)thiazol-2-amine is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and selectivity. The combination of the thiazole ring with the fluorobenzyl and methylamino groups provides a distinct chemical structure that can interact with various biological targets in a specific manner .
Properties
Molecular Formula |
C12H14FN3S |
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Molecular Weight |
251.33 g/mol |
IUPAC Name |
4-[[(3-fluorophenyl)methyl-methylamino]methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14FN3S/c1-16(7-11-8-17-12(14)15-11)6-9-3-2-4-10(13)5-9/h2-5,8H,6-7H2,1H3,(H2,14,15) |
InChI Key |
SWBPDLUJRRZWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)CC2=CSC(=N2)N |
Origin of Product |
United States |
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